16-Epi-latrunculin B

Overview

Description

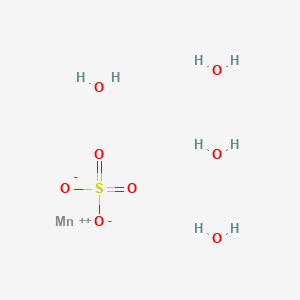

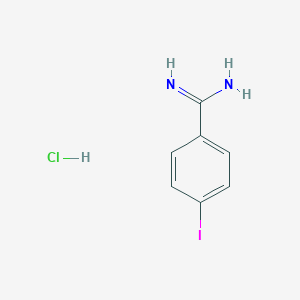

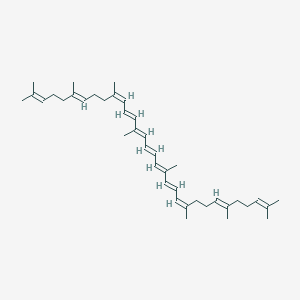

16-Epi-latrunculin B is a stereoisomer of the actin polymerization inhibitor latrunculin B, which has been isolated from the sponge Negombata magnifica found in the Red Sea near Hurghada, Egypt. This compound, along with latrunculin B, plays a significant role as a probe molecule for chemical biology due to its highly selective actin-binding properties. The isolation and initial structural determination of this compound were achieved through various spectroscopic methods, including proton and carbon NMR, as well as proton-proton nuclear Overhauser effect experiments .

Synthesis Analysis

The total synthesis of this compound has been accomplished through a short, concise, and largely catalysis-based approach. The macrocyclic skeleton of the compound was constructed using ring-closing alkyne metathesis (RCAM) or enyne-yne metathesis of suitable precursors. A molybdenum-based catalyst system was found to be chemoselective and broader in scope compared to other catalysts, such as the Schrock alkylidyne complex. The synthesis route was highly convergent, utilizing building blocks derived from acetoacetate, cysteine, and (+)-citronellene. The synthesis of this compound, as well as other latrunculins, was achieved with excellent overall yields, demonstrating the effectiveness of the synthetic strategy .

Molecular Structure Analysis

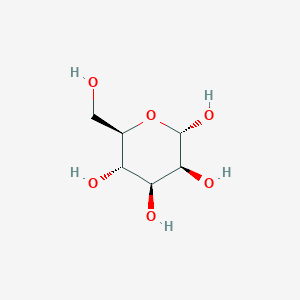

The molecular structure of this compound was elucidated using computational studies to determine the relative configuration of complex molecules. This involved calculating the complete set of vicinal and allylic coupling constants for diastereomers with different configurations at C(8) and C(16). The computed coupling constants were then compared with experimental values, confirming the relative configuration of this compound. The computational method proved to be a powerful tool for stereochemical analysis, with the computed values showing only minor deviations from the experimental data .

Chemical Reactions Analysis

The synthesis of this compound involved several key chemical reactions. These included the use of ring-closing alkyne metathesis for macrocyclization, titanium aldol reactions or Horner-Wadsworth-Emmons olefination for fragment coupling, and iron-catalyzed C-C bond formations for preparing the building blocks. Additionally, the synthesis required careful selection and timing of protecting group cleavage, especially for sensitive motifs like the 1,3-diene present in latrunculin A, which is closely related to this compound. A previously unknown acid-catalyzed degradation pathway for these natural products was also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as cytotoxicity and antiviral activity, were evaluated. The compound exhibited cytotoxic effects on murine tumor and normal cell lines, as well as antiviral properties against HSV-1. These biological activities highlight the potential therapeutic applications of this compound and its importance in biomedical research. The study of its physical and chemical properties is crucial for understanding its mechanism of action and for the development of new drugs .

Scientific Research Applications

1. Structural Analysis and Biological Activity

16-Epi-latrunculin B, identified in the sponge Negombata magnifica, is an epimer of latrunculin B and shares some structural and biological characteristics with it. A study by Hoye et al. (2002) used nuclear magnetic resonance (NMR) and computational methods to deduce its structure and examine its cytotoxic and antiviral properties. The study illustrates the power of computational strategies in determining complex molecular configurations (Hoye et al., 2002).

2. Docking Studies and Bioactivity Analysis

Kudrimoti et al. (2009) explored the docking of this compound and its analogs with the actin protein, G-actin. This study highlighted the critical nature of structural components in bioactivity, revealing how modifications affect biological properties, including antifungal and antiprotozoal activities (Kudrimoti et al., 2009).

3. Molecular Dynamics and Cytotoxic Activity

The binding dynamics of latrunculins, including this compound, to G-actin were investigated by Helal et al. (2013). This study provided insights into the molecular level impacts of epimerization and structural changes on latrunculins' activity, offering directions for future optimization studies in drug design (Helal et al., 2013).

4. Exploration of Biosynthetic Products

Vilozny et al. (2004) identified this compound among several compounds isolated from Negombata magnifica. This research provided a broader understanding of the biosynthetic diversity of marine sponges and the range of bioactive compounds they produce (Vilozny et al., 2004).

Mechanism of Action

- 16-Epi-latrunculin B is a 14-membered macrolide attached to a 2-thiazolidinone moiety. It is isolated from the Red Sea sponge Latrunculia magnifica .

- The primary targets of This compound include:

Target of Action

Mode of Action

Safety and Hazards

16-Epi-latrunculin B is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

properties

IUPAC Name |

(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHPHXHGRHSMIK-WAXGXQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16-Epi-latrunculin B exert its biological effect, and what are the downstream consequences?

A1: this compound, like its close relative latrunculin B, targets G-actin, a monomeric form of the protein actin. [, ] Actin is crucial for various cellular processes, notably the formation of microfilaments, which are essential for maintaining cell shape, motility, and division. By binding to G-actin, this compound prevents the incorporation of G-actin into F-actin polymers, ultimately disrupting the formation of microfilaments. [, ] This disruption cascades into various downstream effects, including alterations in cell morphology, inhibition of cell movement, and potential induction of apoptosis (programmed cell death). [, ]

Q2: What are the key structural features that differentiate this compound from latrunculin B?

A2: Both this compound and latrunculin B share the same molecular formula and weight. The critical difference lies in their three-dimensional structures. As the name suggests, this compound is an epimer of latrunculin B, specifically at the C16 carbon atom. [] This seemingly subtle change in stereochemistry can influence the molecule's interactions with its target, leading to variations in binding affinity and potentially affecting its overall biological activity. [, ]

Q3: How does the structural variation between latrunculin B and this compound translate to differences in their biological activity?

A3: Although both compounds bind to G-actin, computational studies employing molecular dynamics simulations suggest that latrunculin B might have a slightly stronger stabilizing effect on G-actin compared to this compound. [] This difference may translate into subtly different potencies in inhibiting actin polymerization and downstream cellular effects. Further experimental validation is needed to confirm and elaborate on these computationally derived insights. []

Q4: Have any studies investigated the structure-activity relationship of latrunculin B and its analogs, including this compound?

A4: Yes, research has delved into the structure-activity relationship of latrunculin B and related compounds. [, ] Studies have shown that the macrocyclic ring system is critical for the potent actin-binding activity of these molecules. [, ] Modifications that open this ring system, as seen in latrunculin T, significantly diminish the compound's ability to bind G-actin and exert its biological effects. [] This finding emphasizes the importance of the macrocycle for maintaining the molecule's bioactive conformation. Furthermore, while epimerization at C16 is tolerated, it can lead to alterations in the hydrogen-bonding network formed with the target protein, which could potentially impact activity. []

Q5: What analytical techniques have been employed to characterize and study this compound?

A5: Various spectroscopic and analytical techniques have been used to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H) and carbon (13C) NMR, was crucial in elucidating the compound's structure and confirming its epimeric relationship to latrunculin B. [] Additionally, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided accurate mass measurements, aiding in confirming the molecular formula. [] These techniques are standard tools in natural product chemistry for structural characterization.

Q6: What is the significance of discovering new natural products like this compound from marine organisms like sponges?

A6: The discovery of novel compounds like this compound from marine sources, particularly sponges, holds significant promise for several reasons. [, ] First, these organisms represent a rich source of structurally diverse and biologically active molecules. Second, understanding the structure and function of these compounds can provide valuable insights into fundamental biological processes and potential therapeutic targets. Finally, such discoveries can pave the way for developing new drugs or research tools to address unmet medical needs or further our understanding of cellular mechanisms. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)